Ethyl 3-({[3-(furan-2-ylmethyl)-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate
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Overview
Description
Ethyl 3-({[3-(furan-2-ylmethyl)-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate is a complex organic compound that features a unique combination of functional groups, including a furan ring, an imidazolidinone ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-({[3-(furan-2-ylmethyl)-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate typically involves multi-step organic reactions. One common approach starts with the preparation of the imidazolidinone core, followed by the introduction of the furan and benzoate groups through acylation and esterification reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes that maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-({[3-(furan-2-ylmethyl)-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The imidazolidinone ring can be reduced to form imidazolidines.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the ester group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the imidazolidinone ring may produce imidazolidines.
Scientific Research Applications
Ethyl 3-({[3-(furan-2-ylmethyl)-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 3-({[3-(furan-2-ylmethyl)-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Ethyl 3-({[3-(furan-2-ylmethyl)-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate can be compared with other similar compounds, such as:
Ethyl 3-(furan-2-yl)propanoate: Similar in having a furan ring but lacks the imidazolidinone and benzoate groups.
3-(furan-2-ylmethyl)-1-(3-methylphenyl)-2,5-dioxoimidazolidine: Similar in having the imidazolidinone and furan rings but lacks the benzoate ester.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties not found in the individual components.
Properties
Molecular Formula |
C26H25N3O6 |
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Molecular Weight |
475.5 g/mol |
IUPAC Name |
ethyl 3-[[2-[3-(furan-2-ylmethyl)-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C26H25N3O6/c1-3-34-25(32)18-8-5-9-19(14-18)27-23(30)15-22-24(31)29(20-10-4-7-17(2)13-20)26(33)28(22)16-21-11-6-12-35-21/h4-14,22H,3,15-16H2,1-2H3,(H,27,30) |
InChI Key |
HCQBPRDUQRDQOK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)CC2C(=O)N(C(=O)N2CC3=CC=CO3)C4=CC=CC(=C4)C |
Origin of Product |
United States |
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